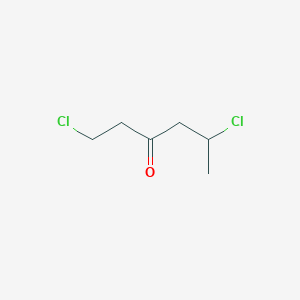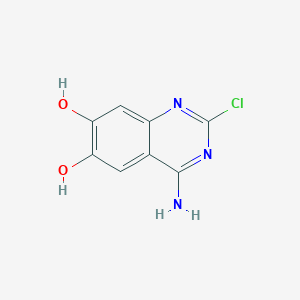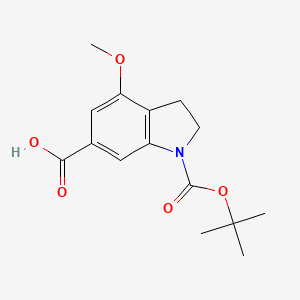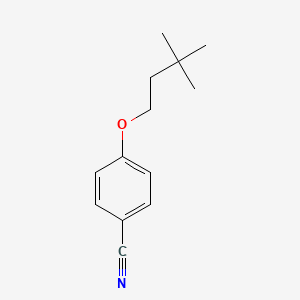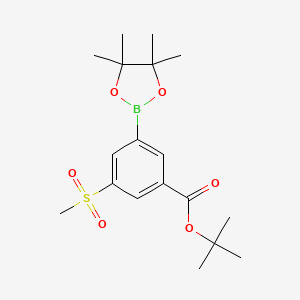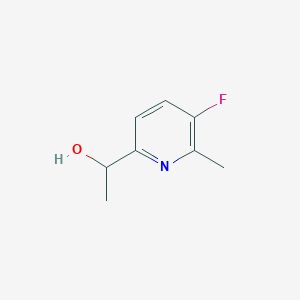
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol
Overview
Description
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H10FNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an ethanol group attached to the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-6-methylpyridine with an appropriate ethanol derivative under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 1-(5-Fluoro-6-methylpyridin-2-yl)acetaldehyde or 1-(5-Fluoro-6-methylpyridin-2-yl)acetic acid.
Reduction: Formation of 1-(5-Fluoro-6-methylpyridin-2-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-6-methylpyridin-2-yl)ethanol: Similar structure but with the ethanol group attached at a different position.
1-(5-Fluoro-6-methylpyridin-2-yl)ethanone: Contains a ketone group instead of an ethanol group.
Uniqueness
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and an ethanol group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
1-(5-fluoro-6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10FNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4,6,11H,1-2H3 |
InChI Key |
RQGWILWNQUMFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
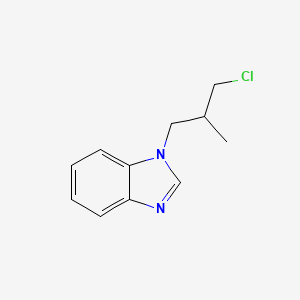
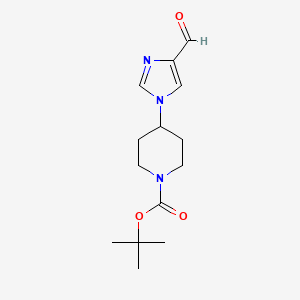
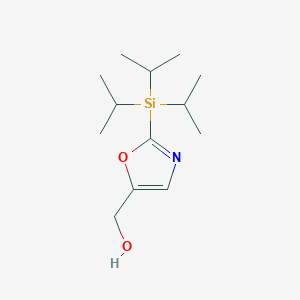
![1,2-Benzenediol,5-imidazo[1,2-a]pyridin-3-yl-3-nitro-](/img/structure/B8518788.png)
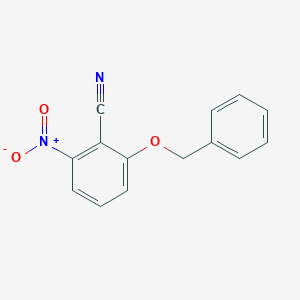
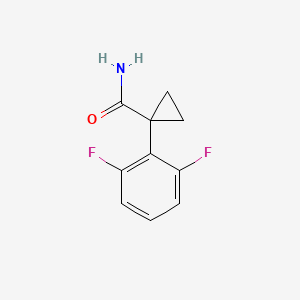
![1-[2-(4-Methoxy-benzylamino)-4-methyl-thiazol-5-yl]-ethanone](/img/structure/B8518803.png)
![2-Methyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B8518811.png)
![3-amino-4-formyl-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8518817.png)
